molecular formula C11H13N3O5S B2915482 5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-(methylsulfamoyl)furan-2-carboxamide CAS No. 1207041-06-2

5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-(methylsulfamoyl)furan-2-carboxamide

Cat. No.: B2915482
CAS No.: 1207041-06-2
M. Wt: 299.3
InChI Key: FHXMSOMNLUPNFJ-UHFFFAOYSA-N
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Description

5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-(methylsulfamoyl)furan-2-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a furan ring, an oxazole ring, and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-(methylsulfamoyl)furan-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Oxazole Ring: The oxazole ring is introduced via a cyclization reaction involving a nitrile and an aldehyde or ketone.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.

    Final Coupling: The final step involves coupling the furan and oxazole intermediates under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-(methylsulfamoyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-(methylsulfamoyl)furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-(methylsulfamoyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide: Lacks the sulfonamide group, making it less versatile in certain reactions.

    4-(methylsulfamoyl)furan-2-carboxamide: Lacks the oxazole ring, which may reduce its biological activity.

    N-(5-methyl-1,2-oxazol-3-yl)-4-(methylsulfamoyl)furan-2-carboxamide: Lacks the methyl group on the furan ring, potentially affecting its reactivity.

Uniqueness

5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-(methylsulfamoyl)furan-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-(methylsulfamoyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5S/c1-6-4-10(14-19-6)13-11(15)8-5-9(7(2)18-8)20(16,17)12-3/h4-5,12H,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXMSOMNLUPNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=C(O2)C)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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